2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane
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Overview
Description
2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of azabicyclo compounds, which are known for their rigid and compact molecular frameworks. The presence of both benzyl and phenyl groups attached to the azabicyclo[2.1.1]hexane core adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane typically involves a multi-step process. One common method is the photochemical [2 + 2] cycloaddition reaction. This reaction utilizes photochemistry to form the bicyclic structure by cycloaddition of suitable precursors . The reaction conditions often involve the use of ultraviolet light to initiate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its specialized applications and the complexity of its synthesis. the principles of photochemical cycloaddition and subsequent functionalization can be scaled up for industrial purposes, provided that the reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or to reduce any oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Biology: Its rigid structure makes it a useful scaffold for studying molecular interactions and enzyme binding.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows for precise binding to specific enzymes or receptors, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application, but often include interactions with proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.1.1]hexane: Similar in structure but lacks the benzyl and phenyl groups, making it less complex.
Bicyclo[2.1.1]hexane: A simpler bicyclic structure without the nitrogen atom, used as a basic scaffold in organic synthesis.
2-Azabicyclo[2.2.1]heptane: Another azabicyclic compound with a different ring size, offering different reactivity and applications.
Uniqueness
2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane is unique due to its combination of a rigid bicyclic core with benzyl and phenyl substituents.
Properties
IUPAC Name |
2-benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-7-15(8-4-1)13-19-14-16-11-18(19,12-16)17-9-5-2-6-10-17/h1-10,16H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYNSRDWMYVMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(N(C2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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